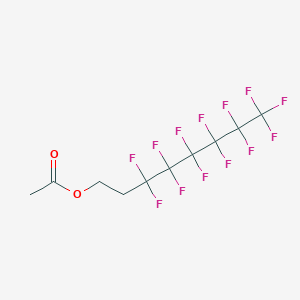
2-Perfluorohexylethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Perfluorohexylethyl acetate is a useful research compound. Its molecular formula is C10H7F13O2 and its molecular weight is 406.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Material Science
Fluorinated Polymers
2-Perfluorohexylethyl acetate is often copolymerized with other monomers to create fluorinated polymers that exhibit enhanced properties such as chemical resistance and low surface energy. Research indicates that copolymerization with divinylbenzene leads to the formation of porous polymeric materials, which are effective as fluorophilic absorbents. These materials can selectively absorb organic compounds from aqueous solutions, making them valuable in environmental remediation efforts .
Table 1: Properties of Fluorinated Polymers Derived from this compound
| Property | Value |
|---|---|
| Hydrophobicity | High |
| Chemical Resistance | Excellent |
| Surface Energy | Low |
| Absorption Capacity | High (specific to target compounds) |
Coatings and Surface Treatments
Anti-Fogging and Anti-Staining Coatings
Due to its low surface energy, this compound is used in the formulation of coatings that prevent fogging and staining on surfaces. These coatings are particularly useful in automotive and optical applications where clarity and visibility are crucial.
Case Study: Automotive Applications
A study demonstrated that vehicles treated with fluorinated coatings exhibited significantly reduced fogging during temperature fluctuations. This application not only enhances visibility but also improves safety for drivers .
Environmental Applications
Remediation Technologies
The hydrophobic nature of this compound makes it an excellent candidate for use in remediation technologies aimed at removing perfluoroalkyl substances (PFAS) from contaminated water sources. Research has shown that materials synthesized from this compound can effectively sequester PFAS, aiding in the cleanup of polluted environments .
Biomedical Applications
Drug Delivery Systems
Fluorinated compounds like this compound are being explored in drug delivery systems due to their biocompatibility and ability to form stable emulsions. Studies suggest that incorporating this compound into drug formulations can enhance the solubility and bioavailability of hydrophobic drugs, improving therapeutic efficacy .
Industrial Applications
Fluorinated Surfactants
In industrial settings, this compound is utilized as a surfactant in formulations requiring high-performance characteristics such as stain resistance and low friction properties. Its application extends to textiles, where it can provide water- and oil-repellent finishes without compromising breathability .
Eigenschaften
Molekularformel |
C10H7F13O2 |
|---|---|
Molekulargewicht |
406.14 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl acetate |
InChI |
InChI=1S/C10H7F13O2/c1-4(24)25-3-2-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3 |
InChI-Schlüssel |
RWFSINLLADOLPV-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
CC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















